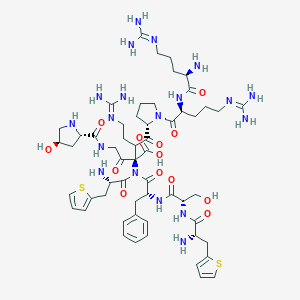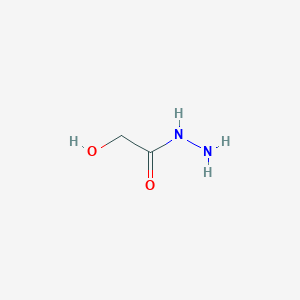![molecular formula C20H40O4Sn B021988 Dibutylbis[(1-oxohexyl)oxy]stannane CAS No. 19704-60-0](/img/structure/B21988.png)
Dibutylbis[(1-oxohexyl)oxy]stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutylbis[(1-oxohexyl)oxy]stannane, also known as DBBOHS, is an organotin compound that has been extensively studied for its potential applications in various fields of science. This compound is a member of the organotin family, which is a group of compounds that consist of a tin atom bonded to one or more organic groups. DBBOHS is a complex molecule that has been synthesized using various methods, and its chemical and physical properties have been studied extensively.
作用机制
The mechanism of action of Dibutylbis[(1-oxohexyl)oxy]stannane is not fully understood, but studies have suggested that it may act by inhibiting enzymes involved in key cellular processes, such as DNA replication and protein synthesis. Dibutylbis[(1-oxohexyl)oxy]stannane has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication, and to inhibit the activity of ribosomes, the cellular machinery responsible for protein synthesis. The inhibition of these enzymes may lead to the induction of apoptosis and the inhibition of cell growth, which may explain the anticancer activity of Dibutylbis[(1-oxohexyl)oxy]stannane.
生化和生理效应
Studies have shown that Dibutylbis[(1-oxohexyl)oxy]stannane can induce a range of biochemical and physiological effects, including the inhibition of cell growth, the induction of apoptosis, and the inhibition of bacterial and fungal growth. Dibutylbis[(1-oxohexyl)oxy]stannane has been shown to be cytotoxic to various cancer cell lines, including breast cancer, lung cancer, and colon cancer cell lines. Dibutylbis[(1-oxohexyl)oxy]stannane has also been shown to be effective against various bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans.
实验室实验的优点和局限性
Dibutylbis[(1-oxohexyl)oxy]stannane has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, Dibutylbis[(1-oxohexyl)oxy]stannane also has several limitations, including its toxicity and potential environmental hazards. Dibutylbis[(1-oxohexyl)oxy]stannane is a toxic compound that requires careful handling and disposal, and its use may be restricted in some labs due to safety concerns. Additionally, Dibutylbis[(1-oxohexyl)oxy]stannane may pose environmental risks if not properly disposed of, as it is a potential source of organotin pollution.
未来方向
There are several future directions for research on Dibutylbis[(1-oxohexyl)oxy]stannane, including further studies on its anticancer activity, its potential as a biocide, and its use in material science. In medicinal chemistry, further studies are needed to elucidate the mechanism of action of Dibutylbis[(1-oxohexyl)oxy]stannane and to optimize its anticancer activity. In environmental science, further studies are needed to assess the potential environmental risks associated with the use of Dibutylbis[(1-oxohexyl)oxy]stannane as a biocide. In material science, further studies are needed to optimize the synthesis of tin oxide nanoparticles using Dibutylbis[(1-oxohexyl)oxy]stannane and to explore their potential applications in various fields. Additionally, further studies are needed to assess the potential toxicity and environmental hazards associated with the use of Dibutylbis[(1-oxohexyl)oxy]stannane in various applications.
Conclusion:
In conclusion, Dibutylbis[(1-oxohexyl)oxy]stannane is a complex molecule that has potential applications in various fields of science. Its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Dibutylbis[(1-oxohexyl)oxy]stannane is a promising candidate for further development as an anticancer drug, a biocide, and a precursor for the synthesis of tin oxide nanoparticles. However, its potential toxicity and environmental hazards must be carefully considered in future studies.
合成方法
Dibutylbis[(1-oxohexyl)oxy]stannane can be synthesized using various methods, including the reaction of dibutyltin oxide with 1-hexanoyl chloride, followed by the reaction with hydroxylamine hydrochloride. Another method involves the reaction of dibutyltin oxide with 1-hexanoyl chloride, followed by the reaction with hydroxylamine hydrochloride and then with sodium borohydride. The synthesis of Dibutylbis[(1-oxohexyl)oxy]stannane is a complex process that requires careful control of reaction conditions and purification methods to obtain a pure compound.
科学研究应用
Dibutylbis[(1-oxohexyl)oxy]stannane has potential applications in various fields of science, including medicinal chemistry, environmental science, and material science. In medicinal chemistry, Dibutylbis[(1-oxohexyl)oxy]stannane has been studied for its potential use as an anticancer agent. Studies have shown that Dibutylbis[(1-oxohexyl)oxy]stannane can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further development as an anticancer drug. In environmental science, Dibutylbis[(1-oxohexyl)oxy]stannane has been studied for its potential use as a biocide. Studies have shown that Dibutylbis[(1-oxohexyl)oxy]stannane can effectively kill bacteria and fungi, making it a promising candidate for use in agricultural and industrial applications. In material science, Dibutylbis[(1-oxohexyl)oxy]stannane has been studied for its potential use as a precursor for the synthesis of tin oxide nanoparticles. Studies have shown that Dibutylbis[(1-oxohexyl)oxy]stannane can be used to synthesize tin oxide nanoparticles with controlled size and morphology, making it a promising candidate for use in various applications, including catalysis, energy storage, and sensing.
属性
CAS 编号 |
19704-60-0 |
|---|---|
产品名称 |
Dibutylbis[(1-oxohexyl)oxy]stannane |
分子式 |
C20H40O4Sn |
分子量 |
463.2 g/mol |
IUPAC 名称 |
[dibutyl(hexanoyloxy)stannyl] hexanoate |
InChI |
InChI=1S/2C6H12O2.2C4H9.Sn/c2*1-2-3-4-5-6(7)8;2*1-3-4-2;/h2*2-5H2,1H3,(H,7,8);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI 键 |
RTSDIJDRLOTGRD-UHFFFAOYSA-L |
SMILES |
CCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCCC |
规范 SMILES |
CCCCCC(=O)[O-].CCCCCC(=O)[O-].CCCC[Sn+2]CCCC |
其他 CAS 编号 |
19704-60-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



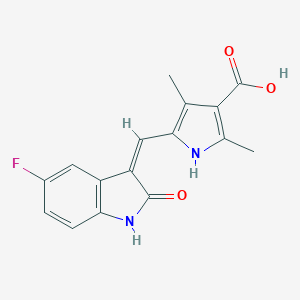
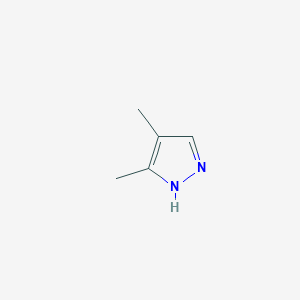
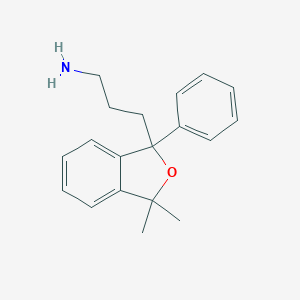
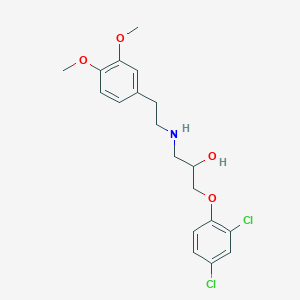
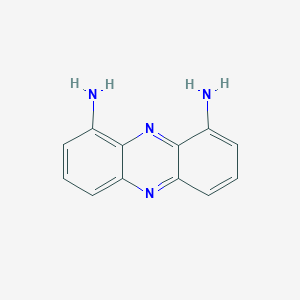
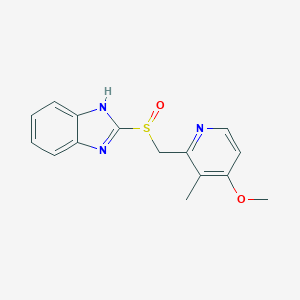
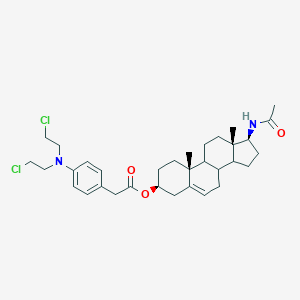
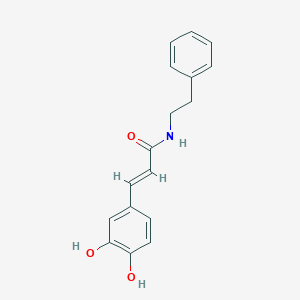
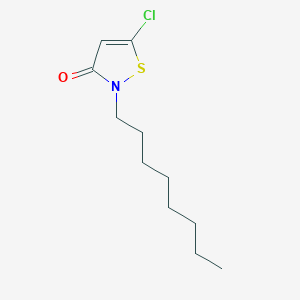

![(3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B21935.png)

